

An In-depth Technical Guide to the Molecular Structure and Bonding of Tributylstibine

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Compound of Interest

Compound Name: Tributylstibine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthesis of **tributylstibine** ($\text{Sb}(\text{C}_4\text{H}_9)_3$). The information presented herein is curated for professionals in scientific research and development, offering detailed data and procedural insights.

Molecular Structure and Bonding

Tributylstibine, a trialkylstibine, features a central antimony (Sb) atom covalently bonded to the carbon atoms of three butyl chains. The geometry and bonding of this organoantimony compound are dictated by the principles of VSEPR theory and the nature of the carbon-antimony bond.

1.1. Molecular Geometry

The central antimony atom in **tributylstibine** possesses a lone pair of electrons in addition to the three bonding pairs with the butyl groups. This arrangement results in a trigonal pyramidal molecular geometry.^[1] The electron pair geometry is approximately tetrahedral, but the lone pair exerts greater repulsion than the bonding pairs, compressing the C-Sb-C bond angles to be less than the ideal tetrahedral angle of 109.5° .^[1]

1.2. Structural Parameters

While experimentally determined crystal structure data for **tributylstibine** is not readily available in the searched literature, structural parameters can be reliably estimated from computational studies and experimental data for closely related trialkylstibines, such as triethylstibine (SbEt_3) and triisopropylstibine (Sb^iPr_3). Density Functional Theory (DFT) calculations have been employed to optimize the geometries of such molecules.^[2] The Sb-C bond is significantly longer than a typical C-C bond (around 1.54 Å) due to the larger atomic radius of antimony.

Table 1: Estimated and Comparative Structural Data for Trialkylstibines

Parameter	Tributylstibine (Estimated)	Triethylstibine (Calculated)	Triphenylstibine (Experimental)
Sb-C Bond Length (Å)	~ 2.17	~ 2.17	2.154
C-Sb-C Bond Angle (°)	~ 96 - 98	~ 97	~ 96.7
Molecular Geometry	Trigonal Pyramidal	Trigonal Pyramidal	Trigonal Pyramidal

Note: Data for **tributylstibine** is estimated based on trends and data from related compounds. Triethylstibine data is based on DFT calculations, and triphenylstibine data is from X-ray crystallography.

Experimental Protocols

2.1. Synthesis of Tributylstibine

The synthesis of trialkylstibines like **tributylstibine** is most commonly achieved through the reaction of antimony trichloride (SbCl_3) with a Grignard reagent.^[3] The following protocol is adapted from the well-established synthesis of triphenylstibine and is applicable for the preparation of **tributylstibine**.^[4]

2.1.1. Materials and Equipment

- Antimony Trichloride (SbCl_3)
- n-Butylmagnesium bromide ($\text{C}_4\text{H}_9\text{MgBr}$) in a suitable ether solvent (e.g., THF, diethyl ether)

- Anhydrous diethyl ether
- Saturated ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Standard glassware for extraction and filtration

2.1.2. Experimental Procedure

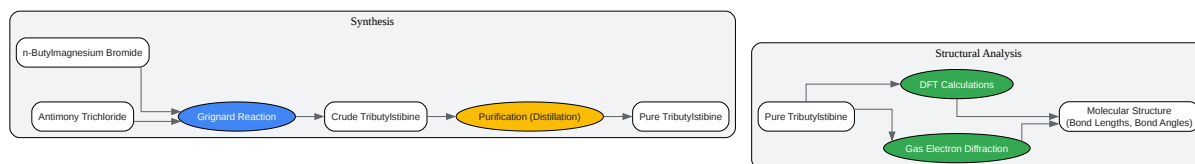
- **Reaction Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- **Reaction:** A solution of freshly prepared or commercial n-butylmagnesium bromide (3 molar equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A solution of antimony trichloride (1 molar equivalent) in anhydrous diethyl ether is placed in the reaction flask.
- **Addition of Grignard Reagent:** The Grignard reagent is added dropwise to the stirred solution of antimony trichloride at a rate that maintains a gentle reflux. The reaction is exothermic.
- **Reflux:** After the addition is complete, the reaction mixture is heated under reflux for approximately one hour to ensure the reaction goes to completion.
- **Hydrolysis:** The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This step

hydrolyzes the unreacted Grignard reagent and magnesium salts. The use of acid should be avoided as it can decompose the product.[4]

- **Extraction:** The organic layer containing the **tributylstibine** is separated. The aqueous layer is extracted multiple times with diethyl ether to ensure complete recovery of the product.
- **Drying and Solvent Removal:** The combined organic extracts are dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.
- **Purification:** The crude **tributylstibine** can be purified by vacuum distillation.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the logical flow from the synthesis of **tributylstibine** to its structural characterization.



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